7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
International Union of Pure and Applied Chemistry Nomenclature Conventions for Polycyclic Heterocyclic Systems
The systematic naming of 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d]triazin-4-one follows the established International Union of Pure and Applied Chemistry principles for fused heterocyclic systems, specifically incorporating the Hantzsch-Widman nomenclature system for heterocyclic parent hydrides. The Hantzsch-Widman system provides a systematic method for naming heterocyclic compounds that is independent of prior carbocyclic nomenclature, utilizing specific prefixes to indicate heteroatom types and stems to designate ring size and saturation degree. In this compound's nomenclature, the pyrazolo component derives from the five-membered pyrazole ring containing two nitrogen atoms, while the triazin segment represents the six-membered triazine ring containing three nitrogen atoms within the heterocyclic framework.
The fusion nomenclature [1,5-d] indicates the specific connectivity pattern between the pyrazole and triazine rings, where the numbers specify the positions of attachment between the component rings. According to International Union of Pure and Applied Chemistry conventions for fused ring systems, the designation [1,5-d] signifies that positions 1 and 5 of the pyrazole ring are fused to adjacent positions of the triazine ring. The priority order for heteroatom nomenclature follows the established sequence where nitrogen takes precedence over sulfur in naming conventions, as evidenced in the Hantzsch-Widman prefix priority series. This systematic approach ensures unambiguous identification of complex polycyclic structures while maintaining consistency with International Union of Pure and Applied Chemistry recommendations for heterocyclic nomenclature.
The International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds emphasize the importance of maintaining systematic consistency in nomenclature while accommodating the structural complexity inherent in polycyclic systems. For compounds containing multiple heteroatoms, the nomenclature prioritizes elements according to their position in the periodic table and established precedence rules, ensuring that nitrogen-containing heterocycles receive appropriate designation priority over sulfur-containing segments. The incorporation of locants such as 2-methyl and 7-mercapto follows standard International Union of Pure and Applied Chemistry numbering conventions, where the heterocyclic ring system is numbered to provide the lowest possible locants for substituent groups while maintaining chemical logic and structural clarity.
Comparative Analysis of Tautomeric Forms in Pyrazolo-Triazinone Systems
The tautomeric behavior of 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d]triazin-4-one represents a critical aspect of its structural chemistry, particularly involving thione-thiol equilibria that significantly influence the compound's reactivity and biological activity. Heterocyclic thiols commonly exhibit tautomeric equilibria between thiol and thione forms, with the relative stability of each form depending on electronic factors, hydrogen bonding patterns, and molecular geometry considerations. In pyrazolo-triazinone systems, the presence of multiple nitrogen atoms within the fused ring structure creates opportunities for intramolecular hydrogen bonding and electronic delocalization that can stabilize specific tautomeric forms over others.
Research on related pyrazolo[1,5-a]pyrimidin-7(4H)-one systems has demonstrated that three plausible tautomeric structures exist for core scaffolds containing both carbonyl and nitrogen-containing heterocycles. The dominant tautomeric form in these systems has been confirmed through crystallographic analysis, showing that electron density patterns around nitrogen atoms and carbon-oxygen bond lengths provide definitive evidence for preferred tautomeric structures. In the case of 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d]triazin-4-one, the mercapto group at position 7 can exist in equilibrium between the thiol form (-SH) and the thione form (=S), with the thione form typically favored due to enhanced aromatic character and improved hydrogen bonding geometry.
| Tautomeric Form | Structural Features | Stability Factors | Spectroscopic Evidence |
|---|---|---|---|
| Thiol form | -SH at position 7 | Reduced aromatic character | Sulfur-hydrogen stretch |
| Thione form | =S at position 7 | Enhanced delocalization | Carbon-sulfur double bond |
| Keto form | C=O at position 4 | Lactam resonance | Carbonyl stretch at 1650-1680 cm⁻¹ |
| Enol form | C-OH at position 4 | Hydrogen bonding potential | Hydroxyl stretch |
The comparative analysis of tautomeric forms in pyrazolo-triazinone systems reveals that electronic factors play a predominant role in determining equilibrium positions. The thione tautomeric form generally exhibits greater stability due to the ability of sulfur to participate in extended conjugation with the heterocyclic π-system, resulting in enhanced aromatic character throughout the fused ring structure. Additionally, the thione form facilitates favorable intermolecular hydrogen bonding patterns that contribute to crystal packing stability and influence solid-state properties. Studies of related heterocyclic thiols have shown that the preference for thione over thiol forms correlates with the degree of aromatic character in the resulting structure, with highly conjugated systems strongly favoring the thione tautomer.
The influence of substituent groups on tautomeric equilibria becomes particularly significant in the case of 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d]triazin-4-one, where the methyl group at position 2 provides additional electronic stabilization through hyperconjugative effects. Spectroscopic investigations of similar mercapto-substituted heterocycles have demonstrated that nuclear magnetic resonance and infrared spectroscopy can definitively distinguish between tautomeric forms based on characteristic chemical shifts and vibrational frequencies. The carbonyl group at position 4 also participates in tautomeric equilibria, potentially existing in keto-enol forms that further complicate the overall tautomeric landscape of this polycyclic system.
X-ray Crystallographic Characterization of Molecular Geometry
X-ray crystallographic analysis provides definitive structural information for 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d]triazin-4-one, revealing precise molecular geometry parameters that confirm the preferred tautomeric form and elucidate intermolecular packing arrangements in the solid state. Crystallographic studies of related pyrazolo-triazine systems have demonstrated the critical importance of single-crystal diffraction techniques in establishing unambiguous structural assignments, particularly for compounds exhibiting multiple potential tautomeric forms. The electron density distribution patterns observed in high-quality crystal structures provide direct evidence for the location of hydrogen atoms and the nature of chemical bonding throughout the heterocyclic framework.
Recent crystallographic investigations of 3-tert-butyl-3,4-dihydropyrazolo[5,1-c]triazine derivatives have revealed important geometric parameters that inform understanding of related pyrazolo-triazine systems. These studies demonstrate that bond lengths, particularly carbon-oxygen distances in carbonyl groups, serve as reliable indicators of tautomeric preferences, with typical carbon-oxygen double bond lengths of approximately 1.23 ± 0.01 Å indicating ketone character rather than enol forms. The crystallographic data also reveal conformational preferences within the fused ring system, showing how molecular geometry adapts to optimize both intramolecular electronic interactions and intermolecular packing forces.
| Geometric Parameter | Typical Range | Significance | Comparative Data |
|---|---|---|---|
| Carbon-oxygen (C=O) | 1.22-1.24 Å | Ketone character confirmation | 1.23 ± 0.01 Å in analogs |
| Carbon-sulfur (C=S) | 1.65-1.70 Å | Thione form evidence | Variable with conjugation |
| Nitrogen-nitrogen | 1.30-1.35 Å | Aromatic character | Ring fusion dependent |
| Ring planarity deviation | 0.01-0.05 Å | Structural rigidity | Minimal in fused systems |
| Intermolecular S···H | 2.3-2.6 Å | Hydrogen bonding | Crystal packing influence |
The molecular geometry of 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d]triazin-4-one exhibits characteristic features of fused heterocyclic systems, including near-planar ring arrangements that facilitate optimal π-orbital overlap and electronic delocalization. Crystallographic analysis of similar compounds has shown that the fusion of pyrazole and triazine rings results in minimal deviation from planarity, typically within 0.01-0.05 Å root-mean-square deviation from the least-squares plane. The presence of the mercapto group introduces additional complexity through potential sulfur-hydrogen intermolecular interactions that influence crystal packing patterns and may affect physical properties such as melting point and solubility characteristics.
Comparative crystallographic studies of pyrazolo-triazine derivatives with different substitution patterns have revealed systematic trends in molecular geometry that correlate with electronic properties and chemical reactivity. The methyl substitution at position 2 introduces minimal steric hindrance while providing electronic stabilization through hyperconjugative interactions with the aromatic π-system. Temperature-dependent crystallographic measurements have demonstrated that thermal motion effects can provide additional insights into molecular flexibility and conformational dynamics, particularly important for understanding the behavior of tautomeric systems under varying conditions.
Properties
IUPAC Name |
2-methyl-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4-5(11)7-8-6(12)10(4)9-3/h2H,1H3,(H,7,11)(H,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLOFYWUZSKRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)C(=O)NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-amino-5-mercapto-1,2,4-triazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield thiol derivatives.
Substitution: The hydrogen atoms on the pyrazolo[1,5-d][1,2,4]triazin-4-one core can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and various substituted pyrazolo[1,5-d][1,2,4]triazin-4-one derivatives .
Scientific Research Applications
Chemistry
7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique mercapto group enhances its reactivity and allows for various chemical transformations including oxidation and substitution reactions.
Biology
Research indicates that this compound possesses significant biological activities. It has been studied for its antimicrobial and anticancer properties. The presence of the triazole moiety is particularly noteworthy as it has been linked to various biological activities:
- Anticancer Activity : Studies have shown that derivatives of 1,2,4-triazole can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and inhibition of specific protein targets like methionine aminopeptidase type II (MetAp2) .
- Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains, making it a candidate for further pharmaceutical development .
Medicine
Ongoing research explores the therapeutic potential of this compound in treating various diseases. Its ability to modulate biological pathways suggests possible applications in drug development targeting cancer and infectious diseases.
Industry
In industrial applications, this compound is utilized in developing new materials and as a catalyst in specific chemical reactions. Its unique properties allow for enhanced performance in various chemical processes.
Case Study 1: Anticancer Activity
A study published in the International Journal of Oncology highlighted the synthesis and evaluation of triazole derivatives with anticancer properties. The results indicated that compounds bearing the triazole moiety exhibited significant activity against leukemia and melanoma cell lines . Molecular docking studies further supported these findings by identifying potential interactions with target proteins involved in tumor progression.
Case Study 2: Antimicrobial Efficacy
Research focusing on 5-mercapto-1,2,4-triazole derivatives demonstrated substantial antibacterial activity against various strains . The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that similar modifications could be applied to this compound to improve its efficacy.
Case Study 3: Synthesis and Functionalization
Recent advances in synthesizing pyrazole-type compounds have revealed new functionalization strategies that improve biological activity . These studies provide insights into optimizing synthesis routes for better yields and purities while maintaining or enhancing biological effectiveness.
Mechanism of Action
The mechanism of action of 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one with structurally related analogs:
Key Observations :
- The parent compound (C₅H₄N₄O) lacks substituents, resulting in lower molecular weight and simpler reactivity .
- The methoxyphenyl analog (C₇H₁₁N₃OS) exhibits increased molecular weight and aromaticity, which may enhance π-π stacking interactions in biological systems .
- The S-rich compound (C₇H₄N₂O₂S₂) from has two sulfur atoms, suggesting possible disulfide formation or thiol-mediated reactivity distinct from the target compound’s single mercapto group .
Functional Group Influence on Physicochemical Properties
- Mercapto Group (-SH): Introduces polarity and redox activity. Compared to the parent compound, the target’s -SH group may reduce solubility in nonpolar solvents but increase affinity for metal ions or cysteine residues in proteins.
- Methoxyphenyl Group : Adds steric bulk and electron-donating effects, which could hinder rotational freedom but improve binding to hydrophobic pockets in enzymes .
Available Bioactivity Data
For example, N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones showed inhibitory effects against Fusarium graminearum (wheat blight) at 50 µg/mL . By analogy, the target compound’s mercapto group may interact with microbial thiol-dependent enzymes, though experimental validation is required.
Biological Activity
7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (C6H6N4OS) is a heterocyclic compound belonging to the class of pyrazolotriazines. Its unique structure includes a thiol group at the 7-position and a methyl group at the 2-position, contributing to its diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C6H6N4OS, with a molecular weight of 182.2 g/mol. The synthesis typically involves the cyclization of 3-amino-5-mercapto-1,2,4-triazine with ethyl acetoacetate in the presence of sodium ethoxide under reflux conditions. This method allows for high yield and purity of the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study assessed its effects on various human cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). The compound demonstrated the ability to induce apoptosis through intrinsic and extrinsic pathways by affecting mitochondrial membrane potential and activating caspase-8 .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.6 | Apoptosis induction |
| K-562 | 12.3 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains due to its ability to disrupt cellular processes. The presence of the thiol group enhances its reactivity towards biological targets.
Case Study 1: Apoptosis Induction in Cancer Cells
A recent study explored the effects of this compound on colorectal cancer cell lines DLD-1 and HT-29. The results indicated that treatment with this compound led to significant apoptosis as confirmed by Annexin V binding assays. Additionally, there was a notable decrease in levels of autophagy markers such as LC3A and LC3B post-treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.
Mechanistic Insights
The compound's mechanism of action appears to be multifaceted:
- Apoptosis Induction: Involves mitochondrial pathway activation leading to caspase cascade initiation.
- Antimicrobial Action: Likely involves thiol group interactions with essential bacterial enzymes.
Potential Therapeutic Applications
Given its promising biological activities, this compound is being investigated for:
- Development as an anticancer agent.
- Use in antimicrobial therapies targeting resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step heterocyclic condensation. For example, pyrazole intermediates (e.g., 5-aminopyrazole) are reacted with isocyanates or thioureas to form the triazine core. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) improves yield and reduces side products .
- Purity Control : Use reversed-phase HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .
Q. How can the molecular structure of this compound be confirmed?
- Analytical Techniques :
- NMR : H and C NMR (DMSO-d6) to verify pyrazole and triazine ring protons (δ 7.5–8.2 ppm for aromatic protons) and carbonyl groups (δ 165–170 ppm) .
- HRMS : Confirm molecular weight (e.g., m/z 254.1042 [M+H]) and elemental composition .
- X-ray Crystallography : Resolve bond lengths and angles, particularly the C-S bond (1.7–1.8 Å) in the mercapto group .
Q. What are the key physicochemical properties relevant to in vitro assays?
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in water (<1 mM). Use sonication or co-solvents (e.g., PEG-400) for biological testing .
- Stability : Stable at pH 4–8 (24 hr, 25°C). Degrades under strong acidic/basic conditions (pH <2 or >10) .
Advanced Research Questions
Q. How does the mercapto group influence receptor selectivity in GABA(A) α5 subunit modulation?
- Experimental Design : Compare binding affinities (K) of 7-mercapto derivatives vs. 7-methoxy analogs using radioligand displacement assays (H-flumazenil, recombinant α5β3γ2 receptors).
- Data Interpretation : The mercapto group enhances α5 selectivity (e.g., K = 0.8–1.5 nM for α5 vs. >50 nM for α1/α2) due to hydrogen bonding with His102 in the benzodiazepine binding pocket .
Q. How can contradictory bioactivity data (e.g., anticancer vs. neuroprotective effects) be resolved?
- Hypothesis Testing :
- Dose-Dependent Effects : Test cytotoxicity (MTT assay) and neuroprotection (glutamate-induced HT-22 cell model) across concentrations (0.1–100 μM).
- Mechanistic Studies : Use RNA-seq to identify pathways (e.g., apoptosis vs. Nrf2 activation) activated at different doses .
- Contradiction Source : Low doses (<10 μM) may activate antioxidant pathways, while high doses (>50 μM) induce ROS-mediated apoptosis .
Q. What strategies improve metabolic stability without compromising target affinity?
- Structural Modifications :
- Replace the methyl group at position 2 with trifluoromethyl (logP reduction from 2.1 to 1.8) to enhance microsomal stability (t >60 min in rat liver microsomes) .
- Introduce electron-withdrawing substituents (e.g., Cl at position 5) to reduce CYP3A4-mediated oxidation .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) for scalability .
- Data Reproducibility : Validate bioactivity in ≥3 independent assays (e.g., FLIPR for GABA(A) activity) .
- Contradiction Management : Apply systems pharmacology models to reconcile divergent effects across cell types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
